molecular formula C24H29ClN2O3 B000727 Naftopidil dihydrochloride CAS No. 57149-08-3

Naftopidil dihydrochloride

Cat. No.: B000727
CAS No.: 57149-08-3
M. Wt: 428.9 g/mol
InChI Key: VQAAEWMEVIOHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Naftopidil dihydrochloride is a selective alpha1-adrenoceptor antagonist . It has a high affinity for the cloned human α1a-, α1b-, and α1d-adrenoceptor subtypes, with Ki values of 3.7 nM, 20 nM, and 1.2 nM respectively . These receptors are primarily found in the prostate and urinary tract, and their blockade results in relaxation of smooth muscle, thereby improving urinary flow and reducing symptoms of benign prostatic hyperplasia .

Mode of Action

As an alpha1-adrenoceptor antagonist, this compound competitively inhibits alpha1-adrenoceptors, preventing the binding of norepinephrine . This inhibition leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation in the prostate and urinary tract .

Biochemical Pathways

This disruption can lead to improved urinary flow and reduced symptoms of benign prostatic hyperplasia .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in patients with hepatic dysfunction . The half-life of the drug was found to be 3.6 hours in liver-impaired subjects, compared to 3.3 hours in controls . Following oral administration, the plasma levels and half-life times of Naftopidil were significantly increased in liver impairment . The absolute bioavailability in patients with hepatic dysfunction was significantly higher (mean 75%, median 53%) compared to healthy subjects (mean 17%, median 16%) .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle in the prostate and urinary tract, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia . Additionally, this compound has been shown to have antiproliferative effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, functional hepatic blood flow can affect the drug’s kinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naftopidil hydrochloride involves several steps. Initially, 1-naphthol reacts with epichlorohydrin in the presence of an alkali to form an epoxide. This epoxide is then alkylated with a piperazine derivative to yield naftopidil .

Industrial Production Methods

In industrial settings, naftopidil hydrochloride is often prepared using solvent emulsification/evaporation methods. This involves the use of excipients like Compritol 888 ATO and Poloxamer 188 to enhance the bioavailability of the compound . Additionally, co-grinding with citric and/or tartaric acid has been employed to improve dissolution rates .

Chemical Reactions Analysis

Types of Reactions

Naftopidil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

One notable reaction involves the oxidation of naftopidil using potassium permanganate in a sulfuric acid medium, sensitized by formaldehyde or formic acid . The optimal conditions for this reaction include 0.25 mM potassium permanganate and 4.0 M sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the oxidation reaction with potassium permanganate primarily yields oxidized derivatives of naftopidil .

Scientific Research Applications

Naftopidil hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Naftopidil hydrochloride is often compared with other alpha-1 adrenergic receptor antagonists such as tamsulosin hydrochloride and silodosin. While all these compounds are used to treat BPH, naftopidil hydrochloride has a higher affinity for the alpha-1D adrenergic receptor, making it particularly effective against storage symptoms like urinary frequency and nocturia . This unique receptor selectivity distinguishes it from other similar compounds.

List of Similar Compounds

  • Tamsulosin hydrochloride
  • Silodosin
  • Urapidil

Naftopidil hydrochloride’s unique receptor selectivity and its effectiveness in treating both voiding and storage symptoms make it a valuable compound in the management of BPH.

Biological Activity

Naftopidil dihydrochloride is an α1-adrenergic receptor antagonist primarily used in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This compound exhibits unique pharmacological properties, particularly its preferential binding to the α1D-adrenergic receptor subtype, which distinguishes it from other α1-blockers like tamsulosin and silodosin. This article outlines the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and emerging research findings.

This compound acts predominantly as an antagonist at α1-adrenergic receptors, with a notable higher affinity for the α1D subtype compared to the α1A subtype. This unique binding profile allows naftopidil to effectively alleviate urinary symptoms by relaxing smooth muscle in the prostate and bladder neck, thereby improving urinary flow rates and reducing obstructive symptoms associated with BPH .

Affinity for Receptor Subtypes

The following table summarizes the binding affinities of naftopidil for various α1-adrenergic receptor subtypes:

Receptor SubtypeBinding Affinity (nM)
α1A20
α1B3.7
α1D1.2

This table indicates that naftopidil has a significantly higher potency for the α1D receptor, which is crucial for its therapeutic effects in managing BPH-related symptoms .

Clinical Efficacy

Naftopidil has been shown to be effective in clinical settings, particularly in Japan where it is approved for use. Clinical studies indicate that naftopidil provides superior efficacy compared to placebo and is comparable to other established α1-blockers like tamsulosin .

Dosage and Pharmacokinetics

The recommended dosage of naftopidil ranges from 25 mg to 75 mg per day. After oral administration, approximately 80–95% of the dose is absorbed rapidly, although its bioavailability is limited due to significant first-pass metabolism by hepatic enzymes CYP2C9 and CYP3A4 . The pharmacokinetic profile includes:

  • Maximal Plasma Concentration (Cmax) : 300–600 nM
  • Half-Life (T½) : Approximately 3 hours
  • Therapeutic Index : Ranges from 4.4 to 6.7, indicating a broad therapeutic range .

Anti-Cancer Properties

Recent research has unveiled potential anti-cancer properties of naftopidil, suggesting its utility beyond urological applications. Studies have demonstrated that naftopidil can inhibit cancer cell proliferation in various malignancies, including prostate and gastric cancers.

In Vitro and In Vivo Studies

The following table highlights significant findings regarding the anti-cancer effects of naftopidil:

Cancer TypeStudy TypeCell LineEffectReference
ProstateIn vitroLNCaPReduced cell viability via apoptosis
GastricIn vitroHGC27Induction of apoptosisNakamura et al., 2018
MesotheliomaIn vivoNCI-H2052Tumor volume reductionMikami et al., 2014

These findings suggest that naftopidil may sensitize cancer cells to other therapies by modulating apoptotic pathways and inhibiting key signaling molecules such as Akt .

Side Effects and Tolerability

Clinical trials have reported that naftopidil is generally well-tolerated. Common side effects include headaches, dizziness, and postural hypotension; however, these are typically mild and transient . Notably, adverse effects were observed in a small percentage of patients receiving high doses.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAAEWMEVIOHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57149-08-3
Record name 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftopidil dihydrochloride
Reactant of Route 2
Reactant of Route 2
Naftopidil dihydrochloride
Reactant of Route 3
Reactant of Route 3
Naftopidil dihydrochloride
Reactant of Route 4
Reactant of Route 4
Naftopidil dihydrochloride
Reactant of Route 5
Reactant of Route 5
Naftopidil dihydrochloride
Reactant of Route 6
Reactant of Route 6
Naftopidil dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.